Cbz-E-lcl

Descripción

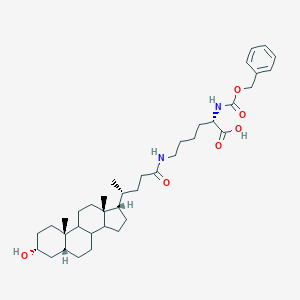

Carbobenzyloxy-L-glutamyl-L-leucine (Cbz-E-lcl) is a synthetic dipeptide derivative characterized by the carbobenzyloxy (Cbz) protecting group attached to the N-terminus of a glutamyl-leucine sequence. This compound is widely utilized in peptide synthesis as an intermediate, owing to its stability under acidic conditions and ease of deprotection via catalytic hydrogenation . Structurally, this compound combines the hydrophobic leucine residue with the polar glutamic acid, enabling applications in drug delivery, enzyme inhibition studies, and as a substrate for proteolytic activity assays.

Propiedades

Número CAS |

104211-96-3 |

|---|---|

Fórmula molecular |

C38H58N2O6 |

Peso molecular |

638.9 g/mol |

Nombre IUPAC |

(2S)-6-[[(4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C38H58N2O6/c1-25(30-15-16-31-29-14-13-27-23-28(41)18-20-37(27,2)32(29)19-21-38(30,31)3)12-17-34(42)39-22-8-7-11-33(35(43)44)40-36(45)46-24-26-9-5-4-6-10-26/h4-6,9-10,25,27-33,41H,7-8,11-24H2,1-3H3,(H,39,42)(H,40,45)(H,43,44)/t25-,27-,28-,29?,30+,31?,32?,33+,37+,38-/m1/s1 |

Clave InChI |

XIVDICBERWSPRK-TXJNDFRHSA-N |

SMILES |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

SMILES isomérico |

C[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |

SMILES canónico |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Sinónimos |

CBZ-E-LCL N-alpha-CBZ-N-epsilon-lithocholyllysine N-carbobenzoxy-N-lithocholyl-epsilon-lysine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Lipophilicity and Solubility : this compound exhibits balanced lipophilicity (logP 2.1), outperforming hydrophilic analogues like Cbz-R-G-D in organic solubility but remaining less lipid-soluble than Cbz-A-F-V. This property makes it versatile in mixed-solvent systems for peptide synthesis .

Biological Activity : this compound shows moderate protease inhibition (IC₅₀ 12.8 μM), comparable to Cbz-A-F-V but less potent than specialized inhibitors like E-64 (IC₅₀ 0.02 μM). Its selectivity for cysteine proteases over serine proteases (e.g., trypsin) is well-documented .

Stability : Unlike Cbz-G-G-P, which lacks biological activity, this compound maintains structural integrity in physiological buffers (pH 5–7) for >24 hours, enhancing its utility in in vitro assays .

Critical Analysis of Research Limitations

While this compound is a robust tool in peptide chemistry, its limitations include:

- Low Aqueous Solubility : Precludes direct use in cell-based assays without solubilizing agents.

- Moderate Potency : Outperformed by covalent protease inhibitors (e.g., E-64) in therapeutic contexts. Recent studies suggest hybrid derivatives (e.g., this compound-PEG) could address these issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.